4-fluoro-N-(mesitylcarbamoyl)benzamide 4-fluoro-N-(mesitylcarbamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 897838-91-4
VCID: VC7727235
InChI: InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333

4-fluoro-N-(mesitylcarbamoyl)benzamide

CAS No.: 897838-91-4

Cat. No.: VC7727235

Molecular Formula: C17H17FN2O2

Molecular Weight: 300.333

* For research use only. Not for human or veterinary use.

4-fluoro-N-(mesitylcarbamoyl)benzamide - 897838-91-4

Specification

CAS No. 897838-91-4
Molecular Formula C17H17FN2O2
Molecular Weight 300.333
IUPAC Name 4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide
Standard InChI InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22)
Standard InChI Key MEABCIXUMKSETK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C

Introduction

4-Fluoro-N-(mesitylcarbamoyl)benzamide, with the CAS number 897838-91-4, is a chemical compound that belongs to the benzamide class. It has a molecular formula of C17H17FN2O2 and a molecular weight of 300.32 g/mol. This compound is typically synthesized and used in various chemical and pharmaceutical applications, often requiring high purity standards, such as 98% purity, for research and development purposes .

Synthesis and Characterization

The synthesis of 4-fluoro-N-(mesitylcarbamoyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with mesitylamine in the presence of a base. The product is then purified using techniques such as recrystallization or chromatography. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) to ensure the compound's identity and purity .

Potential Applications

Given the general properties of benzamide derivatives, 4-fluoro-N-(mesitylcarbamoyl)benzamide could potentially be explored for applications in pharmaceuticals, particularly in areas where bulky substituents like mesityl groups might enhance biological activity or stability. The fluorine atom at the 4-position may also contribute to its pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption and distribution in biological systems.

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